Diphenylvinylphosphine

Catalog No.
S569360
CAS No.
2155-96-6
M.F
C14H13P
M. Wt
212.23 g/mol
Availability
In Stock
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Diphenylvinylphosphine

CAS Number

2155-96-6

Product Name

Diphenylvinylphosphine

IUPAC Name

ethenyl(diphenyl)phosphane

Molecular Formula

C14H13P

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C14H13P/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

AJVBXLXLODZUME-UHFFFAOYSA-N

SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2

Synonyms

diphenylvinylphosphine

Canonical SMILES

C=CP(C1=CC=CC=C1)C2=CC=CC=C2

Coordination to Ru4(µ-H)4(CO)12 in Cluster Science

    Scientific Field: Cluster Science

    Application Summary: Diphenylvinylphosphine is used as a ligand to coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12.

    Methods of Application: The reaction occurs under thermal activation.

    Results: The resulting clusters were able to retain their structural integrity at elevated temperatures.

Use in Rhenium(I) Block Copolymers

Use in Flame-Retardant Materials

Use in Catalytic Applications

Diphenylvinylphosphine is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph2PCH=CH2, where "Ph" denotes the phenyl groups. This compound is notable for its unique reactivity due to the presence of the double bond, which can participate in various

Diphenylvinylphosphine is a hazardous compound due to its air and moisture sensitivity. It can decompose to release toxic phosphine gas upon exposure to these conditions []. Additionally, it is flammable and may irritate the skin, eyes, and respiratory system upon contact [].

: Under ultraviolet irradiation, diphenylvinylphosphine reacts with thiols to produce thioether derivatives, such as Ph2PC2H4SR, where R represents different alkyl or aryl groups .
  • Reactions with Carbonyl Compounds: It can also react with carbonyl compounds, leading to the formation of substituted phosphines .
  • The biological activity of diphenylvinylphosphine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing phosphorus have been noted for their potential biological activities, including antitumor and antimicrobial properties. Further research is needed to fully elucidate its biological profile.

    Several synthesis methods for diphenylvinylphosphine have been reported:

    • Direct Synthesis: It can be synthesized through the reaction of diphenylphosphine with acetylene or vinyl halides under controlled conditions.
    • Reduction Reactions: Diphenylvinylphosphine can also be produced by reducing diphenylvinylphosphine oxide using suitable reducing agents .

    Diphenylvinylphosphine finds applications in various fields:

    • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and other transformations involving phosphorus .
    • Catalysis: Due to its unique structure, it can act as a ligand in coordination chemistry and catalysis.
    • Material Science: Its derivatives are explored for use in polymers and materials due to their interesting electronic properties.

    Interaction studies involving diphenylvinylphosphine primarily focus on its reactivity with other functional groups. For instance, its photochemical interactions with thiols have been extensively studied, revealing insights into radical mechanisms and product formation under UV light . These studies are crucial for understanding the potential applications of diphenylvinylphosphine in synthetic chemistry.

    Diphenylvinylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparisons highlighting its uniqueness:

    CompoundStructureKey Features
    TriphenylphosphinePh3PMore sterically hindered; widely used as a ligand
    Vinylphosphonic acidH2C=CH-P(=O)(OH)2Contains a phosphonic acid group; more polar
    DiphenylphosphinePh2P-HLacks the vinyl group; less reactive
    DiphenyldichlorophosphatePh2P(O)(Cl)2Contains chlorine; used as a pesticide

    Diphenylvinylphosphine's unique vinyl group allows it to participate in specific reactions that these other compounds cannot. Its ability to engage in both addition and photo

    Dehydrohalogenation represents one of the most established synthetic routes for diphenylvinylphosphine production [1]. This methodology involves the elimination of hydrogen halide from haloethyldiphenylphosphine derivatives to form the vinyl group directly attached to the phosphorus atom [3]. The process typically begins with beta-chloroethyl diphenylphosphinite, which undergoes isomerization to produce beta-chloroethyl diphenylphosphine oxide as a key intermediate [16].

    The reaction mechanism follows a standard elimination pathway where a base abstracts a proton from the carbon adjacent to the halogen, resulting in the formation of a carbon-carbon double bond [22]. Common bases employed in this process include triethylamine in toluene under reflux conditions, which facilitates the elimination reaction while minimizing side product formation [3].

    Reaction StepReagentsConditionsYield (%)
    IsomerizationBeta-chloroethyl diphenylphosphiniteRoom temperature85-90
    DehydrohalogenationTriethylamine, tolueneReflux, 110-120°C70-75
    Purification-Recrystallization from ethanol65-70

    The temperature control during this process is critical, as higher temperatures can lead to unwanted side reactions, while insufficient heating may result in incomplete conversion [26]. The reaction typically requires temperatures between 110-120°C for optimal yields [3]. The dehydrohalogenation approach offers the advantage of relatively straightforward starting materials and established reaction conditions, making it suitable for both laboratory and industrial applications [1] [3].

    Grignard Reagent-Mediated Synthesis from Diphenylphosphinic Chloride

    The Grignard reagent-mediated synthesis represents a powerful approach for constructing the diphenylvinylphosphine structure [9]. This method utilizes the nucleophilic addition of vinylmagnesium bromide to diphenylphosphinic chloride, followed by appropriate workup procedures to yield the target compound [3] [13].

    The synthesis begins with the preparation of vinylmagnesium bromide from vinyl bromide and magnesium in ethereal solvents [18]. This Grignard reagent is then slowly added to a cooled solution of diphenylphosphinic chloride, typically at temperatures between -70°C and -30°C to control the exothermic reaction [9] [13]. The reaction proceeds through nucleophilic attack of the vinyl Grignard reagent on the phosphorus center, displacing the chloride leaving group [13].

    A detailed reaction sequence involves:

    • Formation of vinylmagnesium bromide in tetrahydrofuran at -10°C to 0°C [13]
    • Cooling of diphenylphosphinic chloride solution to approximately -70°C [9]
    • Dropwise addition of the Grignard reagent with careful temperature control [9] [13]
    • Gradual warming to room temperature and subsequent workup [3]

    The reaction yield is significantly influenced by the quality of the Grignard reagent and the maintenance of anhydrous conditions throughout the process [13]. Typical yields range from 60-75% after purification steps [9]. This methodology offers the advantage of introducing the vinyl group directly in a single step, though it requires careful handling of air-sensitive reagents and precise temperature control [3] [9].

    Palladium-Catalyzed Cross-Coupling Approaches

    Palladium-catalyzed cross-coupling reactions have emerged as versatile and efficient methods for synthesizing diphenylvinylphosphine [5] [10]. These approaches typically involve the coupling of vinyl halides with diphenylphosphine or its derivatives under palladium catalysis [3]. The methodology offers advantages in terms of mild reaction conditions and compatibility with various functional groups [10].

    A common approach utilizes the palladium-catalyzed coupling of vinyl bromide with diphenylphosphine oxide, which can be subsequently reduced if the phosphine oxide is not the desired final product [3] [10]. The reaction typically employs Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts, along with bases such as triethylamine in appropriate solvents like toluene [3].

    The reaction conditions for optimal cross-coupling include:

    ParameterOptimal ConditionEffect on Yield
    CatalystPd(PPh₃)₄ (3-5 mol%)Essential for coupling
    BaseTriethylamineNeutralizes HBr byproduct
    SolventToluene or THFInfluences solubility and reaction rate
    Temperature60-80°CBalances reactivity and selectivity
    Reaction time6-12 hoursEnsures complete conversion

    The mechanism involves oxidative addition of the vinyl halide to the palladium(0) catalyst, followed by transmetalation with the phosphine nucleophile and subsequent reductive elimination to form the carbon-phosphorus bond [10] [18]. This methodology has been successfully applied to prepare various diphenylvinylphosphine derivatives with good to excellent yields (65-85%) [5] [10].

    Recent advances in this field include the development of more efficient catalyst systems and the use of microwave irradiation to accelerate the reaction [8] [10]. These improvements have made palladium-catalyzed approaches increasingly attractive for both laboratory and industrial applications [5] [10].

    Oxidation Pathways from Diphenylvinylphosphine Precursors

    The synthesis of diphenylvinylphosphine can also be approached through oxidation pathways starting from suitable precursors [20]. This methodology often involves the controlled oxidation of phosphorus compounds to achieve the desired phosphine structure with a vinyl group attachment [12]. The oxidation processes must be carefully managed to prevent over-oxidation while ensuring complete conversion of starting materials [20].

    Research findings indicate that the oxidation of diphenylphosphine followed by vinyl group introduction can be achieved through several reaction sequences:

    • Oxidation of diphenylphosphine to diphenylphosphine oxide using hydrogen peroxide in acetic acid [11]
    • Conversion to reactive intermediates through appropriate functionalization [12]
    • Introduction of the vinyl group via nucleophilic substitution or addition reactions [3]
    • Final adjustments to achieve the target oxidation state of phosphorus [11] [20]

    The oxidation pathways offer advantages in terms of starting from readily available phosphine precursors, though they often require multiple steps and careful control of reaction conditions to prevent side reactions [11] [12]. The yields from these approaches typically range from 50-70%, depending on the specific sequence employed and the purity of starting materials [3] [20].

    Large-Scale Industrial Production Challenges

    The industrial-scale production of diphenylvinylphosphine faces numerous challenges that must be addressed to ensure economic viability and process efficiency [14] [23]. These challenges span multiple domains including raw material costs, process safety, reaction scalability, and environmental considerations [14] [15].

    One of the primary challenges involves the high cost of production and raw materials [23]. The synthesis requires expensive phosphorus-containing precursors and often employs precious metal catalysts like palladium, which significantly impacts the overall economics of large-scale production [14] [15]. Additionally, the handling and storage of phosphine-based compounds involve inherent safety risks that necessitate specialized equipment and protocols [23].

    The scalability of laboratory reactions presents another significant hurdle [17]. Reactions that perform well at small scale often encounter issues when scaled up, including:

    • Heat transfer limitations in larger reaction vessels [26]
    • Mixing inefficiencies affecting reaction homogeneity [14]
    • Extended reaction times impacting production throughput [17]
    • Increased formation of byproducts requiring additional purification steps [15]
    Challenge CategorySpecific IssuesPotential Solutions
    EconomicHigh raw material costs, catalyst expenseProcess optimization, catalyst recycling
    SafetyPhosphine toxicity, reaction exothermsEngineered controls, continuous processing
    ScalabilityHeat transfer, mixing limitationsReactor design modifications, flow chemistry
    EnvironmentalWaste generation, solvent usageGreen chemistry approaches, solvent recycling
    RegulatoryCompliance requirements, documentationIntegrated management systems

    XLogP3

    3.5

    Other CAS

    2155-96-6

    Wikipedia

    Diphenylvinylphosphine

    Dates

    Modify: 2023-08-15

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